molecular formula C10H16N2O B579456 A-?Cyclodextrin, heptakis-?O-?(4-?sulfobutyl)?- CAS No. 16514-79-7

A-?Cyclodextrin, heptakis-?O-?(4-?sulfobutyl)?-

Cat. No.: B579456
CAS No.: 16514-79-7
M. Wt: 180.251
InChI Key: BXGBYJTWLVIDES-UHFFFAOYSA-N
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Description

N,N’-Dimethyl-N-tricyclo[2210~2,6~]heptan-3-ylurea is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dimethyl-N-tricyclo[2.2.1.0~2,6~]heptan-3-ylurea typically involves the reaction of tricyclo[2.2.1.0~2,6~]heptan-3-amine with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of N,N’-Dimethyl-N-tricyclo[2.2.1.0~2,6~]heptan-3-ylurea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dimethyl-N-tricyclo[2.2.1.0~2,6~]heptan-3-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the tricyclic structure.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

N,N’-Dimethyl-N-tricyclo[2.2.1.0~2,6~]heptan-3-ylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with unique mechanical properties.

Mechanism of Action

The mechanism of action of N,N’-Dimethyl-N-tricyclo[2.2.1.0~2,6~]heptan-3-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[2.2.1.0~2,6~]heptane-3-methanol: A related compound with a hydroxyl group instead of a urea group.

    2,3-Dimethyltricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid: Another similar compound with a carboxylic acid group.

Uniqueness

N,N’-Dimethyl-N-tricyclo[2.2.1.0~2,6~]heptan-3-ylurea is unique due to its specific urea functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

16514-79-7

Molecular Formula

C10H16N2O

Molecular Weight

180.251

IUPAC Name

1-(2,3,4,5,6,7-hexahydro-1H-tricyclo[2.2.1.0^{2,6}

InChI

InChI=1S/C10H16N2O/c1-11-10(13)12(2)9-5-3-6-7(4-5)8(6)9/h5-9H,3-4H2,1-2H3,(H,11,13)

InChI Key

BXGBYJTWLVIDES-UHFFFAOYSA-N

SMILES

CNC(=O)N(C)C1C2CC3C1C3C2

Synonyms

Urea, 1,3-dimethyl-1-tricyclo[2.2.1.02,6]hept-3-yl- (8CI)

Origin of Product

United States

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